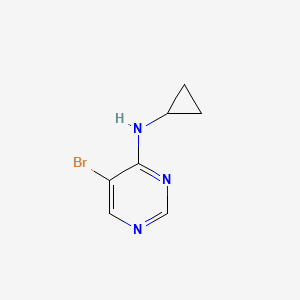
5-bromo-N-cyclopropylpyrimidin-4-amine
Overview
Description
“5-bromo-N-cyclopropylpyrimidin-4-amine” is a chemical compound with the CAS Number: 1521487-83-1 . It has a molecular weight of 214.06 . The IUPAC name for this compound is 5-bromo-N-cyclopropyl-4-pyrimidinamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8BrN3/c8-6-3-9-4-10-7(6)11-5-1-2-5/h3-5H,1-2H2,(H,9,10,11) . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .
Scientific Research Applications
New Access to Thiazolo[4,5‐d]pyrimidine Derivatives
Bakavoli, Nikpour, and Rahimizadeh (2006) described a synthesis pathway starting from 5-bromo-2,4-dichloro-6-methylpyrimidine, which is closely related to 5-bromo-N-cyclopropylpyrimidin-4-amine, leading to the creation of new thiazolo[4,5-d]pyrimidine derivatives. This process involves sequential treatment with ethanolic ammonia and secondary amines, followed by a reaction with various isothiocyanates. These derivatives are of interest for further exploration in medicinal chemistry due to their potential biological activities (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Regioselective Displacement Reaction
A study by Doulah et al. (2014) examined the regioselective displacement of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product. This work is critical for understanding the regioselectivity in the synthesis of substituted pyrimidines, which can be foundational for developing compounds with specific biological activities (Doulah et al., 2014).
Palladium-Catalyzed Amination
Ji, Li, and Bunnelle (2003) reported a palladium-Xantphos complex-catalyzed amination of bromo-chloropyridines, leading to high yields of amino-chloropyridine products. While this study focuses on pyridines, the methodology is relevant for the amination of pyrimidines, including this compound, showcasing the utility of palladium catalysis in synthesizing novel amines with potential applications in drug discovery and material science (Ji, Li, & Bunnelle, 2003).
Novel Pyridine-Based Derivatives
Ahmad et al. (2017) explored the Suzuki cross-coupling reaction for synthesizing novel pyridine derivatives, starting from bromo-methylpyridines. The study demonstrated the versatility of this approach in creating structurally diverse pyridine-based compounds, which could inspire similar strategies for synthesizing pyrimidine derivatives, including those based on this compound. This work underscores the significance of cross-coupling reactions in medicinal chemistry for generating new compounds with potential therapeutic applications (Ahmad et al., 2017).
Safety and Hazards
The safety information for “5-bromo-N-cyclopropylpyrimidin-4-amine” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
5-bromo-N-cyclopropylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c8-6-3-9-4-10-7(6)11-5-1-2-5/h3-5H,1-2H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEGCQNNWDBRHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



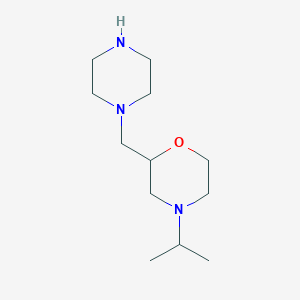
![1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1527890.png)
![2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol](/img/structure/B1527891.png)
![9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B1527892.png)

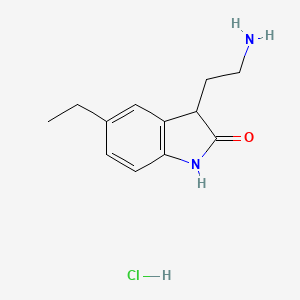
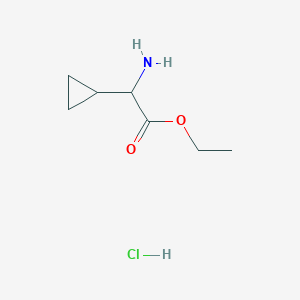
![1-[2-(ethylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527897.png)

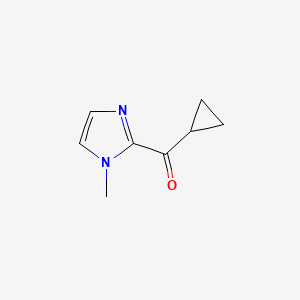
![2-Chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B1527904.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1527906.png)
![4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride](/img/structure/B1527907.png)
![[1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1527908.png)